Scientific Field: Hematology, Oncology
Summary of the Application: Idelalisib has been studied for its effects on acute lymphoblastic leukemia (ALL).
Methods of Application: In the study, primary B ALL in contact with OP9 stromal cells showed increased p-Akt ser473.
Results or Outcomes: Idelalisib decreased p-Akt in patient samples of ALL with diverse genetic lesions.
Summary of the Application: Idelalisib is effective in patients with high-risk follicular lymphoma and early relapse after initial chemoimmunotherapy.
Results or Outcomes: After a median duration of treatment with idelalisib monotherapy of 6.6 months, 90% of patients in this study achieved tumor reductions in the size of lymph nodes. The overall response rate (ORR) was 57%, with 7 (6%) complete responses and 63/125 (50%) partial responses.
Summary of the Application: Idelalisib has been investigated in indolent non-Hodgkin lymphoma (NHL).
Methods of Application: The study involved a systematic review and meta-analysis of clinical trials investigating the safety and effectiveness of idelalisib.
Results or Outcomes: The study found that idelalisib demonstrated early promising results but longer follow-up resulted in the manifestation of serious risks.
Summary of the Application: A retrospective multicenter study was conducted to evaluate the effectiveness and tolerability of Idelalisib in a real-life context.
Methods of Application: The study involved a retrospective analysis of 72 patients with a median age at diagnosis.
Results or Outcomes: The study showed that Idelalisib has anticancer activity, while inducing a significant rate of toxicities.
Summary of the Application: Idelalisib has been used in combination with the anti-CD20 antibody ofatumumab for the treatment of relapsed CLL.
Methods of Application: A single-arm, open-label, nonrandomized phase 2 study investigated the efficacy and safety of idelalisib with ofatumumab in 27 patients with treatment-naïve CLL in need of therapy.
Results or Outcomes: The overall response rate (ORR) was 88.9%, including 1 complete response.
Summary of the Application: Idelalisib is approved by the FDA and EMA as monotherapy for the treatment of advanced follicular lymphoma (FL).
Methods of Application: The approval was based on a phase 2 trial in patients with indolent non-Hodgkin lymphoma including 72 patients with FL who were refractory to at least 2 prior regimens.
Idelalisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a critical enzyme in the signaling pathways that regulate B-cell function. The chemical name for idelalisib is 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one, with a molecular formula of C22H18FN7O and a molecular weight of 415.42 g/mol. It appears as a white to off-white solid and is administered orally, primarily in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia and indolent non-Hodgkin lymphoma. Idelalisib works by inducing apoptosis and inhibiting the proliferation of malignant B-cells, thereby disrupting several critical B-cell signaling pathways .
Idelalisib functions as an ATP-competitive inhibitor of PI3Kδ, meaning it binds to the active site of the enzyme, preventing ATP from facilitating its kinase activity. The interaction can be characterized by various biochemical assays that demonstrate reversible and noncovalent binding to the kinase. The binding affinity and kinetic parameters have been elucidated through structural studies, including X-ray crystallography, which reveal how idelalisib fits into the enzyme's active site .
Idelalisib exhibits significant biological activity against B-cell malignancies by inhibiting several signaling pathways essential for B-cell survival and proliferation. Specifically, it disrupts B-cell receptor signaling as well as chemokine receptor signaling (CXCR4 and CXCR5), leading to reduced cell migration and viability. In vitro studies have shown that treatment with idelalisib results in decreased chemotaxis and adhesion of lymphoma cells, contributing to its therapeutic effects against cancer .
The synthesis of idelalisib involves multiple steps starting from readily available precursors. The general synthetic pathway includes:
These methods have been optimized for yield and purity to meet pharmaceutical standards .
Idelalisib has been approved for clinical use primarily in treating specific types of hematological cancers, particularly in patients with chronic lymphocytic leukemia and small lymphocytic lymphoma who have received prior therapy. It is often used in combination with other treatments, such as rituximab, to enhance therapeutic efficacy. The drug has shown promise in improving patient outcomes by targeting the underlying mechanisms of tumor growth and survival .
Idelalisib undergoes extensive metabolism primarily via aldehyde oxidase and cytochrome P450 3A enzymes, resulting in its major metabolite, GS-563117, which lacks activity against PI3Kδ. Interaction studies have highlighted that idelalisib can inhibit various cytochrome P450 enzymes (CYP2C8, CYP2C19, CYP3A) and UGT1A1, indicating potential drug-drug interactions when co-administered with other medications metabolized by these pathways . Furthermore, idelalisib has been associated with hepatotoxicity, necessitating careful monitoring during treatment due to its effects on liver enzymes .
Idelalisib belongs to a class of drugs known as PI3K inhibitors. Several similar compounds target different isoforms of phosphatidylinositol 3-kinase or related pathways:
Compound Name | Target | Indication(s) | Unique Features |
---|---|---|---|
Copanlisib | PI3Kα/δ | Follicular lymphoma | Administered intravenously; has a broader isoform activity |
Duvelisib | PI3Kδ/γ | Chronic lymphocytic leukemia | Dual inhibition; may reduce immune suppression |
Idelalisib | PI3Kδ | Chronic lymphocytic leukemia | Highly selective for PI3Kδ; oral administration |
Alpelisib | PI3Kα | Breast cancer (PIK3CA mutations) | Approved for specific breast cancer indications |
Idelalisib's uniqueness lies in its selectivity for the delta isoform of phosphatidylinositol 3-kinase, making it particularly effective in treating B-cell malignancies while minimizing effects on other cell types .
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